6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Description
The pyrrolo[3,2-b]pyridine scaffold is a fused bicyclic heterocycle with a pyrrole ring fused to a pyridine ring at positions 3 and 2. Bromination and methylation at positions 6 and 7, respectively, likely influence its electronic properties, solubility, and biological activity. Based on analogs such as 6-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5, molecular weight 197.03) , the addition of a methyl group at position 7 would increase steric bulk and alter lipophilicity (predicted logP ~2.1–2.5). Such modifications are common in medicinal chemistry to optimize pharmacokinetics and target binding .
Properties
IUPAC Name |
6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAQCHIZBYIFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The reaction proceeds as follows:
- Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine in DCM.
- Add NBS to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling: Reagents like boronic acids or organostannanes in the presence of palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products such as 6-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine can be formed.
Coupling Products: Products like 6-aryl-7-methyl-1H-pyrrolo[3,2-b]pyridine are obtained through cross-coupling reactions.
Scientific Research Applications
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies related to cell signaling pathways and cancer research.
Chemical Biology: It is employed in the development of chemical probes for studying protein-ligand interactions.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . The molecular targets and pathways involved can vary but often include key signaling proteins and pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key analogs differ in substituent placement and functional groups:
*Predicted values based on structural analogs.
Key Observations :
- Positional Isomerism : Methylation at C7 (vs. C2 or C6) may sterically hinder electrophilic substitution reactions, impacting synthetic utility .
- Electronic Effects : Nitro groups (e.g., in 7-bromo-3-nitro derivatives) enhance reactivity in Suzuki-Miyaura couplings, while methyl groups increase lipophilicity .
Biological Activity
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[3,2-b]pyridine core structure with a bromine atom at the 6th position and a methyl group at the 7th position. Its structural characteristics suggest various pharmacological applications, particularly in cancer treatment and metabolic disorders.
The biological activity of this compound is primarily attributed to its interaction with fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in cellular processes such as proliferation, differentiation, and migration. The compound is believed to inhibit FGFRs by binding to their active sites, which prevents the phosphorylation of downstream signaling molecules involved in critical pathways such as RAS–MEK–ERK and PI3K–Akt.
Table 1: Biological Targets and Effects
| Biological Target | Activity Description | Implications |
|---|---|---|
| FGFRs | Inhibits phosphorylation | Reduces cell proliferation and induces apoptosis in cancer cells |
| Acetyl-CoA Carboxylase | Inhibitor of fatty acid metabolism | Potential therapeutic effects in obesity and diabetes |
Cellular Effects
Research indicates that this compound influences various cellular functions. For instance, it has been shown to inhibit the proliferation of breast cancer cells by targeting FGFRs. This inhibition leads to reduced cell growth and the induction of apoptosis, suggesting its potential as an anticancer agent.
Case Studies
- Breast Cancer Cell Lines : In studies involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry assays that measured annexin V binding and propidium iodide uptake.
- Metabolic Disorders : Preliminary studies have indicated that this compound may serve as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism. This inhibition could have therapeutic implications for treating metabolic disorders such as obesity and diabetes.
Molecular Mechanism
At the molecular level, the compound binds specifically to the active site of FGFRs. This binding inhibits their kinase activity, preventing the phosphorylation of tyrosine residues necessary for activating downstream signaling pathways. The resultant blockade of these pathways can lead to decreased cell survival signals and increased apoptotic activity in tumor cells.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a precursor for synthesizing kinase inhibitors and other bioactive molecules.
- Biological Studies : Utilized in studies related to cell signaling pathways and cancer research.
- Chemical Biology : Employed in developing chemical probes for studying protein-ligand interactions.
- Material Science : Can be used in synthesizing organic semiconductors and advanced materials.
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Studies focusing on its pharmacokinetics, toxicity profiles, and broader therapeutic applications will be crucial for advancing its potential use in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
